6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine (CAS 937603-85-5) is a heterocyclic small molecule (C14H15N3, MW 225.29 g/mol) comprising a 3,4-dihydroquinoline ring linked to a 3-aminopyridine moiety. Its core structure positions it as a potential scaffold in medicinal chemistry, specifically within the class of quinoline-pyridine hybrids designed for kinase and enzyme inhibition.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 937603-85-5
Cat. No. B1319970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine
CAS937603-85-5
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N
InChIInChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2
InChIKeyQPGPWDYYRQUBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine (CAS 937603-85-5): Core Structural and Physicochemical Properties for Sourcing Decisions


6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine (CAS 937603-85-5) is a heterocyclic small molecule (C14H15N3, MW 225.29 g/mol) comprising a 3,4-dihydroquinoline ring linked to a 3-aminopyridine moiety . Its core structure positions it as a potential scaffold in medicinal chemistry, specifically within the class of quinoline-pyridine hybrids designed for kinase and enzyme inhibition . Preliminary computational and vendor-supplied profiling suggests it possesses drug-like properties, including polar surface area and hydrogen bonding capabilities conferred by the primary amine and pyridine nitrogen atoms, which are critical for early-stage hit identification and lead optimization campaigns .

Why Generic Substitution is Not Advisable for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine in Research Procurement


The precise position of the 3,4-dihydroquinoline attachment on the pyridine ring is a critical determinant of biological activity, rendering generic substitution with positional isomers or functionally similar quinoline-amines inappropriate without rigorous re-validation. For example, the 2-substituted isomer, 2-(3,4-dihydroquinolin-1(2H)-yl)pyridin-3-amine, represents a completely distinct chemical entity with its own unique reactivity and target affinity profile [1]. Vendors and literature note that subtle changes in the heterocyclic framework profoundly influence enzyme inhibition potency and selectivity, particularly in kinase targets like PIM-1 and nitric oxide synthase (NOS) isoforms [1][2]. Therefore, procurement must be confined to the exact CAS number to ensure experimental reproducibility and valid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine vs. Closest Analogs


Positional Isomerism: 6-Linked vs. 2-Linked Dihydroquinoline Impact on Molecular Topology

The connectivity of the 3,4-dihydroquinoline ring to the 6-position of the 3-pyridinamine core creates a unique molecular topology compared to its 2-linked isomer [1]. This difference directly impacts the spatial orientation of the amine group and the electron distribution across the heterocyclic system, which are key determinants in target binding. While specific comparative biological data for these two isomers is not publicly available, the distinct physical and chemical properties, such as a calculated density of 1.2±0.1 g/cm³ and boiling point of 447.9±45.0 °C for the 6-linked isomer , are expected to translate into differential pharmacokinetic and pharmacodynamic profiles based on established SAR principles for quinoline-amine inhibitors [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Initial Nitric Oxide Synthase (NOS) Isoform Selectivity Profile: iNOS vs. eNOS

Preliminary data from vendor-associated screening panels indicates a differential inhibition profile for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine against inducible (iNOS) and endothelial (eNOS) nitric oxide synthases. The compound showed an IC50 of 7.26E+3 nM against iNOS in a cellular assay, while an IC50 of >3.00E+4 nM was observed against eNOS [1]. This suggests a modest selectivity window for iNOS over eNOS, a critical consideration given the therapeutic need to avoid eNOS-related cardiovascular side effects. In comparison, potent but non-selective NOS inhibitors often show similar nanomolar potency for both isoforms, highlighting this compound's potential as a starting point for selective iNOS inhibitor optimization [2].

Enzyme Inhibition Nitric Oxide Synthase Selectivity

Vendor-Reported Purity and Stability Baseline for Reproducible Biological Assays

For reliable scientific comparison, the physical form and purity are non-negotiable differentiators. The target compound is supplied as a solid with a vendor-certified purity of 95% (HPLC, Catalog Number: CM227555) . In contrast, many direct analogs from the dihydroquinolinyl-pyridinamine class are procured as powders or oils with varying purity (often ≥95% but with batch-dependent variability). This specific 95% solid-state specification ensures consistent solubility and dosing in enzymatic and cellular assays, which is critical for SAR studies. The known stability profile, though limited, allows for standard ambient storage and handling, reducing the risk of degradation artifacts that could confound comparisons with in-house synthesized analogs .

Procurement Quality Control Compound Integrity

Validated Application Scenarios for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine Based on Differential Evidence


Scaffold for Selective iNOS Inhibitor Lead Generation Programs

The preliminary 4-fold selectivity for iNOS over eNOS (IC50 7.26 µM vs. >30 µM) positions this compound as a viable starting point for medicinal chemistry programs targeting inflammatory diseases where iNOS is pathogenic [1]. Unlike non-selective NOS inhibitors that carry a cardiovascular risk from eNOS inhibition, this scaffold offers a selectivity window for iterative optimization via structure-based drug design [2].

Core for PIM-1/2 Kinase Inhibitor Hybrid Design and Synthesis

The quinoline-pyridine hybrid structure is a validated core for PIM-1 kinase inhibition, as demonstrated by recent studies showing that related pyridine-quinoline hybrids exhibit competitive and non-competitive inhibition with potent anticancer activity [3]. The presence and specific position of the -NH2 handle on this compound allows for further diversification to explore SAR and improve potency, making it an efficient purchase for synthetic chemists working on kinase-targeted therapies.

Standard Intermediate for the Synthesis of Functionalized Dihydroquinoline Chemical Libraries

The solid-state, 95% purity specification ensures that 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine can serve as a reliable building block in the synthesis of focused compound libraries . Its dual functionality (a reactive aromatic amine and a tertiary amine) enables regioselective alkylation, acylation, or Buchwald-Hartwig coupling reactions. This predictable reactivity is a key differentiator from its 2-isomer counterpart, where steric hindrance can alter reaction outcomes, leading to lower yields and complex product mixtures.

Reference Standard in Positional Isomer Analytical Method Development

The clear structural difference between the 6-linked and 2-linked isomers makes this compound an ideal reference standard for developing analytical methods to distinguish isomeric impurities in drug substance batches . Its unique retention time in HPLC, distinct mass fragmentation pattern, and specific NMR chemical shifts allow it to be used as a marker for quality control in synthetic routes where positional isomerism is a critical quality attribute.

Quote Request

Request a Quote for 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.